4-[(4-methyl-1H-pyrazol-1-yl)methyl]oxan-4-ol
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Overview
Description
4-[(4-methyl-1H-pyrazol-1-yl)methyl]oxan-4-ol is an organic compound that features a pyrazole ring attached to a tetrahydropyran ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]oxan-4-ol typically involves the reaction of 4-methyl-1H-pyrazole with a suitable oxan-4-ol derivative. One common method involves the use of a base such as potassium hydroxide in a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction . The reaction conditions often require heating to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-methyl-1H-pyrazol-1-yl)methyl]oxan-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones, depending on the reaction conditions.
Reduction: The major products are usually alcohols or amines.
Substitution: The major products are substituted oxan-4-ol derivatives with various functional groups.
Scientific Research Applications
4-[(4-methyl-1H-pyrazol-1-yl)methyl]oxan-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]oxan-4-ol involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological molecules, influencing various biochemical pathways. The compound’s effects are mediated through its binding to enzymes or receptors, altering their activity and leading to the desired biological outcomes .
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: This compound features a similar pyrazole ring but is attached to a morpholine ring instead of a tetrahydropyran ring.
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]oxan-4-ol: This compound has additional methyl groups on the pyrazole ring, which can influence its chemical properties and reactivity.
Uniqueness
4-[(4-methyl-1H-pyrazol-1-yl)methyl]oxan-4-ol is unique due to its specific structural arrangement, which combines the properties of both the pyrazole and tetrahydropyran rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[(4-methylpyrazol-1-yl)methyl]oxan-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-9-6-11-12(7-9)8-10(13)2-4-14-5-3-10/h6-7,13H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZKZNMPISWPQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2(CCOCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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